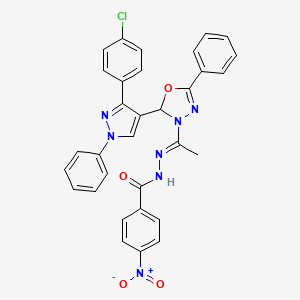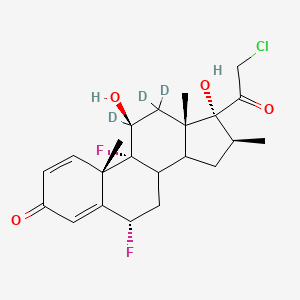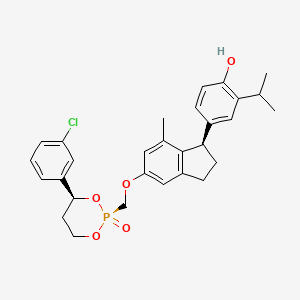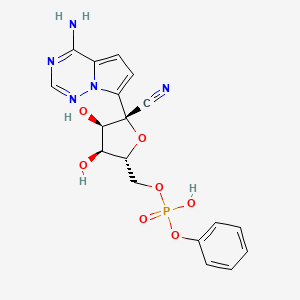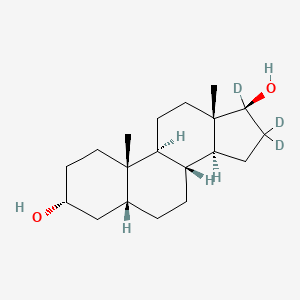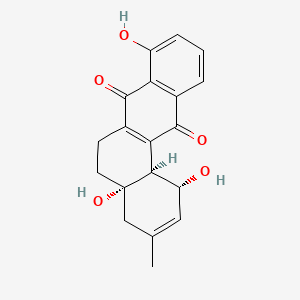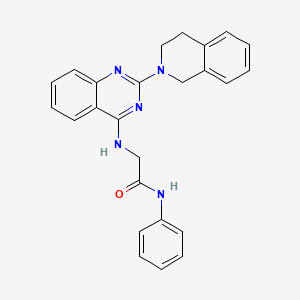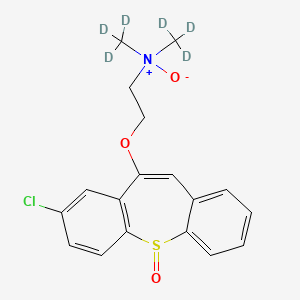
Florasulam-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Florasulam-13C,d3 is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of Florasulam, a triazolopyrimidine sulfonanilide herbicide. The isotopic labeling makes this compound particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Florasulam-13C,d3 involves the incorporation of carbon-13 and deuterium into the Florasulam molecule. This process typically requires specialized reagents and conditions to ensure the correct isotopic labeling. The synthetic route often involves multiple steps, including the formation of intermediate compounds that are subsequently labeled with carbon-13 and deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control. The production methods are designed to ensure high purity and consistent isotopic labeling, which are crucial for its use in scientific research.
Analyse Des Réactions Chimiques
Types of Reactions
Florasulam-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deuterated analogs.
Applications De Recherche Scientifique
Florasulam-13C,d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to track the movement and transformation of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new herbicides and pesticides, as well as in environmental studies to assess the degradation and persistence of chemicals.
Mécanisme D'action
The mechanism of action of Florasulam-13C,d3 is similar to that of Florasulam. It acts as an inhibitor of acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids. By inhibiting ALS, this compound disrupts the production of essential amino acids, leading to the death of susceptible plants. The isotopic labeling does not significantly alter the mechanism of action but allows for detailed studies of the compound’s behavior in various systems.
Comparaison Avec Des Composés Similaires
Florasulam-13C,d3 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Florasulam: The non-labeled version of this compound.
Sulfonylurea Herbicides: A class of herbicides with a similar mechanism of action, including compounds like metsulfuron-methyl and chlorsulfuron.
The isotopic labeling of this compound provides advantages in research applications, such as improved tracking and quantification in metabolic studies.
Propriétés
Formule moléculaire |
C12H8F3N5O3S |
|---|---|
Poids moléculaire |
363.30 g/mol |
Nom IUPAC |
N-(2,6-difluorophenyl)-8-fluoro-5-(trideuterio(113C)methoxy)-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C12H8F3N5O3S/c1-23-12-16-5-8(15)10-17-11(18-20(10)12)24(21,22)19-9-6(13)3-2-4-7(9)14/h2-5,19H,1H3/i1+1D3 |
Clé InChI |
QZXATCCPQKOEIH-KQORAOOSSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])OC1=NC=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3F)F)F |
SMILES canonique |
COC1=NC=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


